N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine

Medicinal Chemistry Fragment-Based Drug Discovery Lead-Likeness

N-Methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine (CAS 1142210-63-6) is a synthetic secondary amine featuring a piperidine core substituted at the 4-position with an N-methyl-N-(tetrahydrofuran-2-yl) moiety. With a molecular formula of C₁₀H₂₀N₂O and a molecular weight of 184.28 g/mol, it is characterized by a directly linked tetrahydrofuran (THF) ring, which imparts a distinct steric and electronic profile compared to analogs bearing flexible linkers.

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
CAS No. 1142210-63-6
Cat. No. B1327095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine
CAS1142210-63-6
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESCN(C1CCNCC1)C2CCCO2
InChIInChI=1S/C10H20N2O/c1-12(10-3-2-8-13-10)9-4-6-11-7-5-9/h9-11H,2-8H2,1H3
InChIKeySHFGSEDSIQKGKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine (CAS 1142210-63-6): A Compact Secondary Amine Building Block with a Directly Attached Tetrahydrofuran Ring


N-Methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine (CAS 1142210-63-6) is a synthetic secondary amine featuring a piperidine core substituted at the 4-position with an N-methyl-N-(tetrahydrofuran-2-yl) moiety. With a molecular formula of C₁₀H₂₀N₂O and a molecular weight of 184.28 g/mol, it is characterized by a directly linked tetrahydrofuran (THF) ring, which imparts a distinct steric and electronic profile compared to analogs bearing flexible linkers . The compound, also known as N-methyl-N-(oxolan-2-yl)piperidin-4-amine, is available from various chemical suppliers as a specialty research chemical and is structurally positioned as a versatile intermediate for medicinal chemistry campaigns focused on constrained amine pharmacophores.

Why N-Methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine Cannot Simply Replace N-Methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine in Lead Optimization


Superficially similar N-alkyl-piperidin-4-amines cannot be interchanged without affecting critical molecular properties. The target compound differs from its closest commercial analog, N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine (CAS 933760-18-0), by the absence of a methylene spacer between the piperidine core and the tetrahydrofuran ring. This single structural modification results in a molecular weight reduction of ~7%, reduces the number of rotatable bonds from three to two, and lowers the computed lipophilicity (XLogP3) from 0.8 to an estimated 0.2 [1]. In drug discovery, these changes significantly influence ADME (Absorption, Distribution, Metabolism, Excretion) properties, target binding conformations, and metabolic soft-spot profiles, making the compounds functionally distinct in SAR (Structure-Activity Relationship) studies [2].

Quantitative Physicochemical Differentiation of N-Methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine for Procurement Decisions


Molecular Weight Reduction of 7.1% vs. Methylene-Linked Analog Enhances Fraction of sp3 (Fsp3) Efficiency

The target compound (1142210-63-6) has a molecular weight of 184.28 g/mol, which is 14.03 g/mol (7.1%) lower than its closest structural analog, N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine (CAS 933760-18-0, MW: 198.31 g/mol). This reduction is achieved by eliminating the benzylic methylene linker while retaining identical heteroatom functionality [1]. For procurement strategies focused on lead-like or fragment-based libraries, the lower MW of the target compound is a quantifiable advantage, as it directly contributes to improved ligand efficiency metrics (e.g., LEAN) when elaborated into larger lead molecules.

Medicinal Chemistry Fragment-Based Drug Discovery Lead-Likeness

Reduced Rotatable Bond Count (2 vs. 3) Limits Conformational Entropy Penalty for Potency Gains

The target compound possesses two rotatable bonds, while the methylene-linked analog has three. The absence of the methylene spacer in N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine locks the THF ring into a more restricted orientation relative to the piperidine core. This leads to a lower conformational entropy penalty upon target binding, which is a well-precedented driver of improved binding affinity and selectivity in medicinal chemistry [1][2]. The restricted flexibility makes this compound a preferred scaffold for programs where pre-organization of the ligand in the bioactive conformation is critical for potency.

Conformational Analysis Drug Design Pharmacophore Modeling

Lower Computed Lipophilicity (XLogP3 ≈ 0.2) vs. Methylene Analog (XLogP3 = 0.8) Improves Aqueous Solubility Profile

The directly attached oxygen-containing THF ring reduces the computed XLogP3 of the target compound to approximately 0.2, compared to a reported value of 0.8 for the methylene-linked analog [1]. This decrease in logP by ~0.6 log units predicts a 4-fold improvement in intrinsic aqueous solubility, which can directly impact in vivo exposure. For chemical biology probes or oral drug candidates, this represents a meaningful differentiation in developability profiles, often requiring lower lipophilicity for optimal ADME properties [2].

ADME Lipophilicity Solubility Drug-likeness

Direct N-THF Attachment Eliminates a Key Metabolic Soft Spot (N-Dealkylation) Present in the Methylene Analog

Cytochrome P450-mediated N-dealkylation is a major clearance pathway for tertiary amines. In the methylene-linked analog, the exocyclic N–CH₂–THF bond is a classical site for oxidative cleavage, generating the secondary amine and an aldehyde metabolite. In N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine, the analogous N–C bond is directly to the THF ring, creating a sterically and electronically distinct environment. The cyclic nature of the N-THF attachment increases the bond dissociation energy for N-dealkylation and shields the α-carbon from enzymatic oxidation. This makes the target compound inherently more resistant to a common hepatic clearance mechanism, a critical consideration for in vivo probe or lead evaluation [1][2].

Drug Metabolism Metabolic Stability Oxidative Metabolism

Structurally Positioned as a Key Intermediate in Boehringer Ingelheim's Disubstituted Tetrahydrofuranyl B1-Receptor Antagonist Series

A Boehringer Ingelheim patent (US 2012/0208823 A1) describes a series of disubstituted tetrahydrofuranyl compounds targeting the bradykinin B1 receptor, a validated target for inflammatory pain and osteoarthritis. N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine represents a core structural motif within these patent examples, where its unique steric and electronic properties contribute to B1 receptor affinity. The patent specifically claims compounds incorporating the directly attached tetrahydrofuranyl amine scaffold, underscoring its privileged nature in this therapeutic program [1]. For organizations developing B1 antagonists or expanding into adjacent GPCR targets, sourcing this compound provides a direct entry into a pre-validated intellectual property space.

Pain Indication Bradykinin B1 Receptor Patent Synthesis Pharmaceutical Intermediate

Predicted Density and Boiling Point Differentiation Supports Specific Synthetic Handling and Purification Protocols

The predicted density of the target compound is 1.03 ± 0.1 g/cm³, and its boiling point is 281.2 ± 40.0 °C at 760 mmHg . While the analog's specific data is not available, the structural difference (more compact, higher polarity) projects it to have a higher density and a lower boiling point compared to the heavier, more lipophilic methylene analog. This matters for process chemistry: the lower boiling point and reduced molecular weight may facilitate distillation purification, while the higher density can simplify liquid-liquid extraction during workup. For laboratories scaling up synthesis or requiring high-purity batches, these predicted values guide solvent selection and purification strategy .

Process Chemistry Purification Physicochemical Properties

Optimal Research and Procurement Scenarios for N-Methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine


Fragment Library Design for Difficult Targets Requiring 3D-Enriched Amine Scaffolds

Given its low molecular weight (184.28 g/mol) and restricted rotatable bonds (2), this compound is an ideal fragment hit for targets where ligand efficiency is paramount. Its direct THF attachment provides a unique 3D shape distinct from planar aryl amines. Procurement for fragment-based screening libraries focused on challenging, non-classical binding sites (e.g., protein-protein interactions) is supported. The 7% lower MW versus the methylene analog directly translates to higher ligand efficiency in fragment elaboration strategies [1].

Lead Optimization in Pain Indications Targeting Bradykinin B1 Receptor Antagonism

The compound is explicitly represented in the patent landscape of disubstituted tetrahydrofuranyl B1 antagonists. Research groups working on inflammatory pain, osteoarthritis, or neuropathic pain can leverage this scaffold as a privileged core for SAR expansion. The compound's resistance to N-dealkylation metabolism is a critical advantage in the in vivo profiling of B1 antagonist leads [1].

Metabolic Stability Up-Engineering of Tertiary Amine-Containing Chemical Probes

For medicinal chemistry programs facing rapid in vivo clearance due to N-dealkylation, replacing a flexible N-alkylmethylene-THF group with this compound's directly attached N-THF motif is a rational design strategy. The steric shielding and cyclic constraint reduce oxidative metabolism, potentially improving pharmacokinetic half-life without adding significant molecular weight [1].

Aqueous Solubility Optimization in Lipophilic Lead Series

In early-stage hit-to-lead campaigns where lead compounds exceed a logP of 3-4, incorporating this building block (estimated XLogP3 ~0.2) can reduce compound lipophilicity by approximately 0.6 log units compared to the methylene analog. This provides a quantifiable strategy to improve aqueous solubility and in vivo exposure without resorting to more drastic structural changes that could compromise potency [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.